molecular formula C8H15N7O2S3 B1672045 Famotidine CAS No. 76824-35-6

Famotidine

Número de catálogo: B1672045
Número CAS: 76824-35-6
Peso molecular: 337.5 g/mol
Clave InChI: XUFQPHANEAPEMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Famotidine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Q & A

Basic Research Questions

Q. What experimental designs are appropriate for assessing Famotidine's bioavailability in sustained-release formulations?

Methodological Answer: Use randomized crossover pharmacokinetic studies with HPLC analysis to measure plasma concentrations over time. Key parameters include time to peak concentration (Tmax), maximum plasma concentration (Cmax), and area under the curve (AUC). For example, alginate-GMO microspheres extended Tmax to 6 hours and doubled AUC compared to free this compound, indicating enhanced bioavailability . Include statistical comparisons (e.g., ANOVA) to validate differences between formulations.

Q. How do researchers ensure methodological rigor in preclinical pharmacokinetic studies of this compound?

Methodological Answer: Employ linear kinetic models to assess dose proportionality, and quantify metabolites (e.g., sulfoxide) via mass spectrometry. This compound exhibits linear kinetics with 25–60% renal excretion of the unchanged drug, requiring urine collection protocols and creatinine clearance adjustments . Validate assays using spiked plasma samples and report coefficients of variation (CV <15%).

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy in COVID-19 mortality reduction be reconciled?

Methodological Answer: Address confounding variables (e.g., age, comorbidities) using propensity score matching and multivariate logistic regression. A 2020 study found this compound reduced mortality risk (OR: 0.37, 95% CI: 0.16–0.86) after adjusting for age and neutrophil-lymphocyte ratios . Sensitivity analyses and stratification by disease severity (e.g., C-reactive protein levels) enhance reliability.

Q. What advanced chromatographic methods optimize this compound identification in pharmaceutical formulations?

Methodological Answer: High-performance thin-layer chromatography (HPTLC) outperforms TLC by reducing analysis time (10×10 cm plates) and improving resolution (≤5 µL sample volume). HPTLC’s smaller mobile phase volume and enhanced sensitivity (<1 ng/spot) make it suitable for batch consistency testing . Validate methods per ICH guidelines, including specificity and robustness testing.

Q. How do sustained-release formulations of this compound mitigate its short biological half-life (2.5–3.5 hours)?

Methodological Answer: Alginate-glyceryl mono-oleate (GMO) matrices prolong release (>12 hours) by increasing gel viscosity, reducing permeability. In vivo studies show GMO-alginate microspheres achieve Tmax at 6 hours vs. 2 hours for free this compound, with 48% lower Cmax (124.9 vs. 458.6 ng/mL), confirming controlled release . Use Franz diffusion cells for in vitro-in vivo correlation (IVIVC).

Q. Data Contradiction & Analysis

Q. How should researchers interpret dose-dependent efficacy disparities in this compound's ulcer prevention studies?

Methodological Answer: Analyze cumulative incidence curves and hazard ratios. A 1996 RCT found 40 mg this compound twice daily reduced gastric ulcer incidence by 60% vs. placebo (8% vs. 20%, p=0.03), while 20 mg showed non-significant trends (13% vs. 20%, p=0.24). Power calculations and Kaplan-Meier survival analysis clarify dose-response relationships .

Q. Methodological Considerations

Q. What protocols ensure ethical rigor in this compound trials involving human subjects?

Methodological Answer: Submit Institutional Review Board (IRB) proposals detailing participant selection (e.g., exclusion of renal impairment patients), informed consent processes, and adverse event monitoring. Reference COVID-19 studies that tracked oxygen saturation and symptom scores longitudinally .

Q. How can patient-reported outcomes (PROs) be standardized in this compound studies?

Methodological Answer: Adopt NIH-endorsed ordinal scales (e.g., 4-point severity scores for cough, fatigue) and normalize composite scores. A 2020 case series used PROs to show symptom improvement within 24 hours of high-dose this compound (80 mg TID) . Use Cronbach’s alpha to assess internal consistency.

Q. Formulation & Delivery Challenges

Q. What parameters define successful this compound encapsulation in drug delivery systems?

Methodological Answer: Evaluate encapsulation efficiency (>85%), drug loading (mg/g polymer), and in vitro release profiles (USP apparatus II, pH 1.2/6.8). Alginate-GMO microspheres achieved 92% encapsulation and 24-hour sustained release in simulated gastric fluid . Include SEM imaging for structural analysis.

Propiedades

Número CAS

76824-35-6

Fórmula molecular

C8H15N7O2S3

Peso molecular

337.5 g/mol

Nombre IUPAC

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)

Clave InChI

XUFQPHANEAPEMJ-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

SMILES isomérico

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N

SMILES canónico

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Apariencia

White to off-white solid powder.

Color/Form

White to pale yellow crystals

melting_point

163-164 °C
163.5 °C

Key on ui other cas no.

76824-35-6

Descripción física

Solid

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

108885-67-2 (HCl)

Vida útil

>2 years if stored properly

Solubilidad

Solubility at 20 °C (% w/v): 80 in DMF;  50 in acetic acid;  0.3 in methanol;  0.1 in water;  <0.01 in ethanol, ethyl acetate, chloroform
Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.
1.0 mg/mL at 20 °C

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Famotidine
Famotidine Hydrochloride
MK 208
MK-208
MK208
Pepcid
YM 11170
YM-11170
YM11170

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.